molecular formula C16H19BrClNO2 B13774276 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride CAS No. 68398-07-2

4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride

Cat. No.: B13774276
CAS No.: 68398-07-2
M. Wt: 372.7 g/mol
InChI Key: BBNPJDZYBKTEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride is a chemical compound with a complex structure that includes bromine, hydroxyl, methoxy, and azanium chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride typically involves multiple steps, starting with the bromination of a phenolic compound, followed by methoxylation and subsequent reaction with an azanium chloride derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield dehalogenated or demethylated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction could yield simpler phenolic compounds.

Scientific Research Applications

(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s interactions with biological molecules make it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The azanium chloride moiety may also play a role in ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride
  • (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(1-hydroxy-1-phenylpropan-2-yl)azanium chloride

Uniqueness

Compared to similar compounds, (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

68398-07-2

Molecular Formula

C16H19BrClNO2

Molecular Weight

372.7 g/mol

IUPAC Name

(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C16H18BrNO2.ClH/c1-20-15-10-14(17)9-13(16(15)19)11-18-8-7-12-5-3-2-4-6-12;/h2-6,9-10,18-19H,7-8,11H2,1H3;1H

InChI Key

BBNPJDZYBKTEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C[NH2+]CCC2=CC=CC=C2)Br.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.